molecular formula C22H21N3O B2609993 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide CAS No. 478032-90-5

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide

Cat. No. B2609993
CAS RN: 478032-90-5
M. Wt: 343.43
InChI Key: DESBBVIYLAYEIW-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on the body, including vasodilation, anti-inflammatory effects, and anti-cancer properties. In

Scientific Research Applications

Chemical Reactions and Synthesis

  • Synthesis Techniques : N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide is involved in various chemical synthesis processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with cyclic enehydrazino ketones has been studied, leading to the formation of complex compounds, including benzamides. This research indicates the compound's role in synthesizing novel molecular structures (Racheva, Aliev, & Maslivets, 2008).

  • Potential Antitumor Applications : A study on cyanoacetamide in heterocyclic chemistry reported the synthesis of various derivatives, including those related to the chemical structure . These derivatives were evaluated for antitumor and antioxidant activities, highlighting the potential biomedical applications of these compounds (Bialy & Gouda, 2011).

  • Synthesis of Progestrone Receptor Modulator : Another study focused on synthesizing a novel nonsteroidal progestrone receptor modulator using a similar compound. This research contributes to understanding the synthesis processes for pharmaceutical applications (Xiao Yong-mei, 2013).

Material Science and Engineering

  • Corrosion Inhibition : A study investigated the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant at carbon steel/hydrochloric acid interface. This research is pertinent to understanding how similar compounds can be used in material science, specifically in corrosion inhibition (Tawfik, 2015).

  • Conducting Polymers : In the field of conducting polymers, a study on Poly[bis(pyrrol-2-yl)arylenes] explored how these materials, synthesized from low oxidation potential monomers based on pyrrole, including dimethyl derivatives, could be utilized. This research opens avenues for using similar compounds in the development of new conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Biomedical Research

  • Anticancer Activity : A research paper on potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template discussed the design, synthesis, and in vitro anticancer activity of various derivatives. This study signifies the relevance of similar compounds in developing new anticancer drugs (Rasal, Sonawane, & Jagtap, 2020).

  • Monoclonal Antibody Production : In the field of biotechnology, a study focused on how 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide could improve monoclonal antibody production in a Chinese hamster ovary cell culture. This research is significant for understanding how similar compounds can enhance biopharmaceutical production processes (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-9-11-19(12-10-15)22(26)24-21-20(13-23)16(2)17(3)25(21)14-18-7-5-4-6-8-18/h4-12H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESBBVIYLAYEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide

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